N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methyl-3-nitrobenzamide
Description
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methyl-3-nitrobenzamide is a heterocyclic small molecule characterized by a pyridazine core substituted with an ethylsulfonyl group at position 5. This pyridazine moiety is linked to a phenyl ring, which is further conjugated to a 2-methyl-3-nitrobenzamide group.
Properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c1-3-30(28,29)19-12-11-17(22-23-19)14-7-9-15(10-8-14)21-20(25)16-5-4-6-18(13(16)2)24(26)27/h4-12H,3H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJGQSZROCAVOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methyl-3-nitrobenzamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the pyridazine ring: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters.
Introduction of the ethylsulfonyl group: This step involves the sulfonylation of the pyridazine ring using ethylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling with the phenyl ring: The pyridazine derivative is then coupled with a phenyl ring substituted with a nitro group and a methyl group using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Chemical Reactions Analysis
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The ethylsulfonyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Scientific Research Applications
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methyl-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and cancer.
Mechanism of Action
The mechanism of action of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyridazine-Based Analogues
Ethyl Benzoate Derivatives (I-6230, I-6232)
- I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6232 (ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) share a pyridazin-3-yl-phenyl scaffold but differ in substituents and backbone structure.
- Key Differences: The target compound replaces the phenethylamino linker and ethyl benzoate ester with a direct phenyl-nitrobenzamide linkage, reducing conformational flexibility. The ethylsulfonyl group in the target compound may improve solubility compared to the methyl group in I-6232 .
N-(Bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide
- This patented compound features a pyridazin-3-yl group but incorporates a pyrimidine ring and a bis(4-methoxyphenyl)methyl substituent.
- Key Differences :
Benzamide Derivatives
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- This benzamide derivative shares an aromatic amide backbone but uses a pyrimidin-2-ylamino group instead of pyridazine.
- Key Differences :
Syk Inhibitors with Sulfonyl Groups
BAY 61-3606
- BAY 61-3606 (2-(7-(3,4-dimethoxyphenyl)amino)-2-(4-(4-(ethylsulfonyl)piperazin-1-yl)phenyl)amino)pyrimidine-5-carboxamide) shares the ethylsulfonyl motif but employs a pyrimidine-carboxamide core.
- Key Differences: The ethylsulfonyl group in BAY 61-3606 is part of a piperazine ring, while in the target compound, it is directly attached to pyridazine.
Comparative Data Table
*LogP values are estimated based on substituent contributions.
Research Findings and Implications
- Electron-Withdrawing Groups : The nitro group in the target compound may enhance binding to electron-rich active sites, contrasting with methoxy or methyl groups in analogues .
- Sulfonyl vs. Piperazine: Ethylsulfonyl directly on pyridazine (target) vs.
- Heterocycle Choice : Pyridazine’s lower basicity compared to pyrimidine could reduce off-target interactions but may limit bioavailability .
Biological Activity
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methyl-3-nitrobenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features, which include a pyridazine moiety and an ethylsulfonyl group. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 426.4 g/mol. The compound's structure is characterized by the following features:
- Pyridazine ring : A six-membered aromatic ring containing two nitrogen atoms.
- Ethylsulfonyl group : A sulfonyl functional group that enhances solubility and biological activity.
- Nitrobenzamide moiety : Imparts potential anti-inflammatory and anticancer properties.
Structural Representation
The structural representation can be summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 426.4 g/mol |
| CAS Number | 1005307-85-6 |
| SMILES | CC(S(=O)(=O)c1ccc(-c2ccc(NC(=O)c3cccc(N+[O-])c3C)cc2)nn1) |
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, nitro compounds are known for their diverse biological activities, including antitumor effects. They can inhibit various cancer cell lines by targeting specific signaling pathways involved in tumorigenesis .
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of Tumor Cell Proliferation : By interfering with key signaling pathways such as the MAPK pathway, compounds in this class can reduce cell viability in cancerous tissues.
- Induction of Apoptosis : The nitro group may enhance the compound's ability to induce programmed cell death in malignant cells.
- Anti-inflammatory Effects : The ethylsulfonyl group can modulate inflammatory responses, which are often associated with cancer progression .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are also noteworthy. Nitrobenzamide derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS), cyclooxygenase (COX-2), and pro-inflammatory cytokines such as TNF-α and IL-1β . This suggests potential applications in treating chronic inflammatory diseases.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key factors include:
- Absorption : The presence of the ethylsulfonyl group may enhance solubility and absorption rates.
- Metabolism : Studies on related compounds suggest that metabolic pathways involving cytochrome P450 enzymes could play a role in the biotransformation of this compound.
- Toxicity : Preliminary toxicity assessments indicate that while some derivatives exhibit low toxicity profiles, further studies are necessary to establish safety parameters for clinical use.
Study 1: Antitumor Efficacy
A study investigating the antitumor efficacy of related nitrobenzamide derivatives found that these compounds significantly inhibited cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism was linked to the downregulation of key survival pathways .
Study 2: Inflammatory Response Modulation
Research focusing on the anti-inflammatory effects of nitro compounds demonstrated that they could effectively reduce inflammation markers in vitro and in vivo models. The results indicated a promising application for chronic inflammatory conditions .
Q & A
Q. What are the critical steps and conditions for synthesizing N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methyl-3-nitrobenzamide?
Answer: The synthesis involves multi-step reactions, including pyridazine ring formation, sulfonylation, and amidation. Key steps include:
- Pyridazine Core Assembly: Cyclization of precursor molecules under controlled temperature (80–100°C) and acidic conditions (pH 4–6) to form the pyridazine ring.
- Sulfonylation: Reaction with ethylsulfonyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to introduce the ethylsulfonyl group.
- Amidation: Coupling of the nitrobenzamide moiety via a Buchwald-Hartwig reaction using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in toluene at 110°C .
Reaction Optimization Table:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pyridazine Formation | H₂SO₄, 90°C, 12h | 65–70 | 92% |
| Sulfonylation | EtSO₂Cl, DCM, 0°C, 2h | 80–85 | 95% |
| Amidation | Pd(OAc)₂, Xantphos, 110°C, 24h | 50–60 | 90% |
Q. What analytical methods are recommended for structural characterization and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions (e.g., ethylsulfonyl at pyridazine C6, nitro group at benzamide C3).
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 column (ACN:H₂O gradient) to assess purity (>95% required for biological assays).
- Mass Spectrometry (HR-MS): ESI-MS in positive ion mode to verify molecular weight (calculated: 454.45 g/mol) .
Q. How does the compound’s stability vary under different storage and experimental conditions?
Answer:
- Thermal Stability: Stable at room temperature (25°C) for 6 months; degrades >10% at 40°C (accelerated stability testing via HPLC).
- Photostability: Light-sensitive; store in amber vials to prevent nitro group decomposition.
- pH Sensitivity: Hydrolyzes in strong acidic (pH < 2) or basic (pH > 10) conditions, forming sulfonic acid or des-nitro derivatives .
Advanced Questions
Q. How to resolve contradictions in reported biological activity data (e.g., MIC values in anti-tubercular assays)?
Answer: Contradictions may arise from assay variability (e.g., bacterial strain differences, inoculum size). Methodological approaches include:
- Standardized Assays: Use CLSI guidelines for MIC determination against Mycobacterium tuberculosis H37Rv.
- Cytotoxicity Parallel Testing: Compare MIC values with mammalian cell viability (e.g., HEK293 cells) to rule off-target effects.
- Meta-Analysis: Pool data from multiple studies (e.g., MIC range: 0.5–2.0 µg/mL) and assess statistical significance via ANOVA .
Q. What experimental strategies optimize reaction yield during sulfonylation?
Answer:
- Solvent Selection: Anhydrous DCM minimizes side reactions (e.g., hydrolysis).
- Temperature Control: Slow addition of EtSO₂Cl at 0°C reduces exothermic side reactions.
- Catalyst Screening: Test Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution.
Yield improvements from 80% to 92% were achieved using 0.5 eq. AlCl₃ .
Q. How to design structure-activity relationship (SAR) studies for pyridazine derivatives?
Answer:
- Substituent Variation: Synthesize analogs with modified substituents (e.g., replacing ethylsulfonyl with morpholino or azepan groups).
- Biological Profiling: Test against kinase panels (e.g., EGFR, VEGFR2) and microbial targets.
- Data Correlation: Use computational tools (e.g., CoMFA) to link structural features (logP, H-bond donors) to activity.
Example SAR Table (Anti-TB Activity):
| Substituent | MIC (µg/mL) | Cytotoxicity (IC₅₀, µg/mL) |
|---|---|---|
| Ethylsulfonyl | 1.2 | >50 |
| Morpholino | 0.8 | 45 |
| Azepan | 1.5 | >50 |
Note: Morpholino analogs show enhanced potency but higher cytotoxicity .
Q. What computational methods predict target interactions for this compound?
Answer:
- Molecular Docking: Use AutoDock Vina to model binding to kinase ATP pockets (e.g., EGFR; PDB ID: 1M17). Key interactions: nitro group with Lys721, pyridazine with Met769.
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å acceptable).
- Free Energy Calculations: MM-PBSA to rank binding affinities (ΔG < −8 kcal/mol indicates strong binding) .
Q. How to address poor aqueous solubility during in vivo studies?
Answer:
- Prodrug Design: Introduce phosphate esters at the nitro group (hydrolyzed in vivo).
- Nanoformulation: Encapsulate in PEGylated liposomes (size: 100–150 nm; PDI < 0.2).
- Co-Solvent Systems: Use 10% DMSO + 5% Solutol HS15 in saline for IV administration .
Q. What methodologies elucidate metabolic pathways and degradation products?
Answer:
- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Major metabolites: nitro-reduced amine and sulfone cleavage products.
- Isotope Labeling: Use ¹⁴C-labeled compound to track degradation in urine/feces.
- Stability-Indicating Assays: Forced degradation (oxidation with H₂O₂, hydrolysis) followed by HPLC-DAD .
Q. How to validate enzyme inhibition mechanisms in cellular models?
Answer:
- Kinase Activity Assays: Measure ATP depletion (Luminescent Kinase-Glo®) in A549 lung cancer cells.
- Western Blotting: Quantify phosphorylation levels of downstream targets (e.g., ERK1/2).
- CRISPR Knockout: Generate EGFR-KO cells to confirm target specificity (IC₅₀ shift >10-fold indicates off-target effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
